molecular formula C11H17N3O2 B2357763 tert-Butyl 5,6-dihydro-1H-pyrazolo[3,4-b]pyridine-7(4H)-carboxylate CAS No. 2109805-74-3

tert-Butyl 5,6-dihydro-1H-pyrazolo[3,4-b]pyridine-7(4H)-carboxylate

Cat. No.: B2357763
CAS No.: 2109805-74-3
M. Wt: 223.276
InChI Key: VUBPSENHUFJDLP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 1,4,5,6-tetrahydropyrazolo[3,4-b]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-6-4-5-8-7-12-13-9(8)14/h7H,4-6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBPSENHUFJDLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The synthesis begins with 1-tert-butyloxycarbonyl-3-piperidone (SM ), a Boc-protected cyclic ketone. Under acidic conditions, SM reacts with ammonium acetate to form an enamine intermediate. Subsequent cyclocondensation with 3-aminopyrazole in refluxing ethanol yields the target compound.

Key parameters:

  • Solvent : Ethanol or acetic acid (optimal for proton transfer).
  • Temperature : 80–100°C (prevents Boc group cleavage).
  • Yield : 50–65% after column chromatography.

Analytical Validation :

  • MS (EI) : m/z 223.27 [M+H]⁺.
  • ¹H NMR (CDCl₃) : δ 1.53 (s, 9H, Boc), 2.62 (t, 2H, CH₂), 3.71 (t, 2H, CH₂), 4.76 (br, 2H, NH).

Halogenation-Cyclization Strategy

This two-step method adapts radical bromination followed by cyclization, inspired by patent CN104530088A.

Bromination of 1-tert-Butyloxycarbonyl-3-Piperidone

SM undergoes radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in tetrachloroethylene. The reaction generates 2-bromo-3-oxo-piperidine-1-carboxylate (1 ) as an intermediate.

Conditions :

  • Molar ratio : SM : NBS : AIBN = 1 : 1 : 0.005.
  • Temperature : Reflux (120°C).
  • Yield : 70–75%.

Cyclization with Pyrazole Nucleophiles

Intermediate 1 reacts with pyrazole derivatives (e.g., 3-aminopyrazole) in dimethylformamide (DMF) at 75°C. Thiourea or cyanamide facilitates cyclization via nucleophilic substitution.

Optimization Notes :

  • Base : Sodium bicarbonate neutralizes HBr, improving yield.
  • Workup : Ethyl acetate extraction and silica gel chromatography.
  • Yield : 45–50%.

Multi-Component One-Pot Synthesis

A streamlined approach combines SM , 3-aminopyrazole, and a Boc-protecting agent in a single pot.

Reaction Conditions and Scope

  • Reagents : SM , 3-aminopyrazole, di-tert-butyl dicarbonate (Boc₂O).
  • Catalyst : 4-Dimethylaminopyridine (DMAP).
  • Solvent : Tetrahydrofuran (THF) at 60°C.

Advantages :

  • Reduced purification steps.
  • Higher atom economy (70% yield).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Gould-Jacobs 50–65 97 High regioselectivity Lengthy purification
Halogenation-Cyclization 45–50 95 Adaptable to scale-up Requires toxic reagents (NBS)
Multi-Component 70 98 One-pot, efficient Limited substrate scope

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5,6-dihydro-1H-pyrazolo[3,4-b]pyridine-7(4H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl 5,6-dihydro-1H-pyrazolo[3,4-b]pyridine-7(4H)-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 5,6-dihydro-1H-pyrazolo[3,4-b]pyridine-7(4H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been studied as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The compound binds to the kinase domain, preventing the phosphorylation and activation of downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Dihydropyrrolo[3,4-b]indole Derivatives
  • Structure : Feature a fused pyrrolo-indole core (e.g., 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-one derivatives).
  • Key Differences :
    • Larger fused aromatic system (indole vs. pyrazolo-pyridine).
    • Broader bioactivity due to indole’s role in receptor interactions.
  • Pharmaceutical Applications: mGluR1 antagonists, cannabinoid receptor agonists, renin inhibitors, and osteoporosis therapeutics .
  • Comparison Insight :
    While the pyrazolo-pyridine core of the target compound is smaller, its synthetic flexibility (via tert-butyl deprotection) allows derivatization into bioactive scaffolds akin to dihydropyrroloindoles.
Spiro[pyran-4,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine] Derivatives
  • Structure : Complex spirocyclic system with fused pyrazine-pyrrolo-pyrimidine rings.
  • Key Differences :
    • Spirocyclic architecture enhances conformational rigidity.
    • Includes a pyrimidine ring, enabling hydrogen bonding in drug-receptor interactions.
  • Synthesis Parallels :
    • Both compounds employ tert-butyl carboxylate protection.
    • Use of Pd(OAc)₂/XPhos catalysts and Cs₂CO₃ in coupling reactions .
  • Comparison Insight :
    The target compound’s simpler structure offers easier synthetic accessibility, while the spiro derivative’s complexity may confer higher target specificity.
Benzo[2,1-b:3,4-b']bisbenzothiophene Derivatives
  • Structure : Planar bisbenzothiophene core with tert-butyl substituents.
  • Key Differences :
    • Sulfur-containing heterocycles influence electronic properties.
    • tert-Butyl groups enhance solubility and steric shielding.
  • Functional Role :
    • Used in materials science (e.g., phosphorescence) due to extended conjugation .
  • Comparison Insight :
    Unlike the bisbenzothiophene, the target compound’s tert-butyl group serves as a transient protective group rather than a permanent electronic modifier.
Table 1: Comparative Analysis of Key Features
Compound Core Structure Key Functional Groups Bioactivity/Applications Synthesis Highlights
Target Compound Pyrazolo[3,4-b]pyridine tert-Butyl carboxylate Intermediate for drug discovery Protection/deprotection strategies
Dihydropyrrolo[3,4-b]indoles Pyrrolo-indole Ketone, amine Neuro/renal therapeutics Photochemical diradical trapping
Spiro-pyrazino-pyrrolo-pyrimidine Spirocyclic fused rings Chloro, tert-butyl carboxylate Undisclosed (patent intermediate) Pd-catalyzed cross-coupling
Di(tert-butyl)bisbenzothiophene Bisbenzothiophene tert-Butyl substituents Room-temperature phosphorescence Suzuki-Miyaura coupling
Key Observations :

Structural Complexity vs. Synthetic Accessibility :

  • The target compound balances simplicity (pyrazolo-pyridine) with functional versatility (tert-butyl group), making it a preferred intermediate.
  • Spirocyclic derivatives require advanced catalytic systems, increasing synthesis costs .

Therapeutic Potential: Dihydropyrroloindoles have validated bioactivity, suggesting that the target compound’s derivatives could be optimized for similar pathways (e.g., CNS disorders) .

Role of tert-Butyl Groups :

  • In the target compound, the tert-butyl carboxylate is a temporary protective group, whereas in bisbenzothiophenes, it permanently modifies electronic properties .

Biological Activity

tert-Butyl 5,6-dihydro-1H-pyrazolo[3,4-b]pyridine-7(4H)-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anti-inflammatory, antiviral, and other pharmacological effects.

  • Molecular Formula : C₁₁H₁₇N₃O₂
  • Molecular Weight : 223.27 g/mol
  • CAS Number : 2109805-74-3

1. Anti-inflammatory Activity

Recent studies have indicated that compounds similar to tert-butyl pyrazolo derivatives exhibit significant anti-inflammatory properties. For instance, derivatives with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory response.

CompoundIC50 (μmol)Reference
Compound A (similar structure)0.04 ± 0.09
Celecoxib (standard)0.04 ± 0.01

These findings suggest that tert-butyl pyrazolo derivatives could serve as effective anti-inflammatory agents.

2. Antiviral Activity

The antiviral potential of pyrazolo derivatives has been explored in various studies. Compounds within this class have demonstrated activity against several viruses, including:

  • Herpes Simplex Virus (HSV)
  • Tobacco Mosaic Virus (TMV)
  • Hepatitis A Virus (HAV)

In a comparative study, certain pyrazolo derivatives showed higher antiviral activities than commercial agents at specific concentrations. For example:

CompoundVirus TargetActivity Level (%)Reference
Compound 5HSVHigh
Compound 1TMV56.8% curative activity at 500 μg/mL
Compound 7HAVHighest activity at 20 μg/105 cells

These results indicate the potential for developing new antiviral therapies based on the structural framework of tert-butyl pyrazolo derivatives.

3. Structure-Activity Relationships (SAR)

Understanding the SAR of tert-butyl pyrazolo compounds is critical for optimizing their biological activity. Research has shown that modifications in the structure can significantly influence their pharmacological properties:

  • The presence of specific functional groups can enhance or diminish antiviral and anti-inflammatory activities.
  • The introduction of substituents on the pyrazole ring affects the compound's interaction with target enzymes or receptors.

Case Studies

A notable study investigated a series of synthesized pyrazolo derivatives for their anti-inflammatory and antiviral properties. The researchers employed high-throughput screening methods to evaluate the efficacy of these compounds against various viral strains and inflammatory models.

Findings from the Study :

  • Several compounds exhibited promising results in reducing viral titers in infected cell lines.
  • In vivo models demonstrated significant reductions in inflammation markers when treated with selected pyrazolo derivatives.

Q & A

Q. What are the common synthetic routes for preparing tert-Butyl 5,6-dihydro-1H-pyrazolo[3,4-b]pyridine-7(4H)-carboxylate, and how are key intermediates characterized?

The synthesis typically involves cyclization reactions of pyrazole and pyridine precursors. For example, tert-butyl-protected intermediates are formed via nucleophilic substitution or condensation reactions under inert atmospheres. Key steps include:

  • Cyclization : Using reagents like POCl₃ or polyphosphoric acid to form the bicyclic core.
  • Protection/Deprotection : The tert-butyl carbamate group is introduced via Boc-anhydride (di-tert-butyl dicarbonate) in the presence of a base (e.g., DMAP) . Characterization relies on ¹H/¹³C NMR (e.g., tert-butyl signals at δ ~1.3 ppm) and mass spectrometry (e.g., molecular ion [M+H⁺] at m/z 237.23 for derivatives) .

Q. How is the compound’s purity validated, and what analytical methods are critical for quality control?

Purity is assessed via:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm).
  • Melting Point : Derivatives like tert-butyl pyrazolo-pyridines exhibit sharp melting points (e.g., 107.8–109.2°C) .
  • Elemental Analysis : Confirmation of C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or X-ray data often arise from tautomerism or ring puckering . For example:

  • Tautomeric equilibria : Pyrazolo-pyridine systems may exhibit dynamic proton shifts, requiring variable-temperature NMR or DFT calculations .
  • Conformational analysis : Ring puckering coordinates (e.g., Cremer-Pople parameters) quantify non-planarity in bicyclic systems, validated via X-ray crystallography .
  • Crystallographic refinement : Software like SHELXL refines structures against high-resolution data, addressing disorder or twinning .

Q. How can reaction conditions be optimized to improve yield and selectivity in derivatives?

Optimization involves:

  • Catalyst screening : Pd-catalyzed cross-coupling for functionalization (e.g., Suzuki reactions) .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Temperature control : Low temperatures (−78°C) suppress side reactions during lithiation . A case study achieved 85% yield by adjusting stoichiometry (1.2 eq. Boc-anhydride) and reaction time (12 hr) .

Q. What role does this compound play in medicinal chemistry, and how are its bioactivities assessed?

The bicyclic core serves as a scaffold for kinase inhibitors or GPCR modulators . Methodologies include:

  • In vitro assays : Binding affinity measured via fluorescence polarization (IC₅₀ values).
  • Molecular docking : Structural analogs (e.g., tert-butyl pyrazolo-pyrimidines) show hydrogen bonding with active-site residues (e.g., PDB 3CS7) .
  • ADMET profiling : Microsomal stability and CYP450 inhibition studies guide lead optimization .

Methodological Considerations

Q. How are computational models used to predict the compound’s reactivity and stability?

  • DFT calculations : Predict electrophilic sites (e.g., Fukui indices) for functionalization .
  • MD simulations : Assess solvation effects on tert-butyl group stability .
  • QSPR models : Correlate substituent effects (e.g., -CF₃) with hydrolysis rates .

Q. What experimental precautions are critical for handling air- or moisture-sensitive intermediates?

  • Inert atmosphere : Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard reactions) .
  • Stability testing : TGA/DSC monitors decomposition (e.g., tert-butyl cleavage above 150°C) .
  • Storage : Amber glass vials at −20°C under argon to prevent Boc-group hydrolysis .

Data Contradiction Analysis

Q. How are discrepancies between theoretical and observed spectroscopic data addressed?

  • Crystal structure validation : Compare experimental X-ray bond lengths/angles with DFT-optimized geometries (e.g., pyrazole ring deviations <0.02 Å) .
  • Dynamic effects : ROESY NMR detects through-space interactions masked in static models .

Tables of Key Findings

Property Data Source
Molecular Weight237.23 g/mol
Melting Point (derivative)107.8–109.2°C
¹H NMR (tert-butyl)δ 1.31 (s, 9H)
X-ray Resolution0.84 Å (PDB analog)
HPLC Retention Time6.7 min (C18, 70% MeOH)

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